molecular formula C13H19NO2 B6234946 tert-butyl N-[(2-methylphenyl)methyl]carbamate CAS No. 138350-83-1

tert-butyl N-[(2-methylphenyl)methyl]carbamate

Cat. No. B6234946
CAS RN: 138350-83-1
M. Wt: 221.3
InChI Key:
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Description

Tert-butyl N-[(2-methylphenyl)methyl]carbamate (TBMC) is an organic compound that is widely used in scientific research. It is a type of carbamate, which is a derivative of an amine and a carboxylic acid. It is a colorless, odorless, and non-toxic compound. TBMC is used as a reagent in organic synthesis and as a catalyst in a variety of biological processes. It has been studied extensively in recent years due to its unique properties and its potential applications in the medical and pharmaceutical fields.

Mechanism of Action

Tert-butyl N-[(2-methylphenyl)methyl]carbamate acts as a catalyst in a variety of biochemical and physiological processes. It is believed to act by binding to the active site of enzymes, which then increases the rate of the reaction. tert-butyl N-[(2-methylphenyl)methyl]carbamate can also act as a chelator, which means it can bind to metal ions, such as zinc, and inhibit their activity.
Biochemical and Physiological Effects
tert-butyl N-[(2-methylphenyl)methyl]carbamate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been found to have antioxidant and neuroprotective effects. In addition, tert-butyl N-[(2-methylphenyl)methyl]carbamate has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(2-methylphenyl)methyl]carbamate has a number of advantages when used in laboratory experiments. It is a non-toxic compound, which makes it safe to use in the laboratory. It is also relatively inexpensive and easy to obtain. Furthermore, tert-butyl N-[(2-methylphenyl)methyl]carbamate is highly soluble in water, which makes it easy to use in a variety of experiments. However, there are some limitations to using tert-butyl N-[(2-methylphenyl)methyl]carbamate in laboratory experiments. It is not very stable, and it can decompose when exposed to light or air. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for tert-butyl N-[(2-methylphenyl)methyl]carbamate research. One area of research is the development of new methods for synthesizing tert-butyl N-[(2-methylphenyl)methyl]carbamate. Another area of research is the development of new applications for tert-butyl N-[(2-methylphenyl)methyl]carbamate in the medical and pharmaceutical fields. Additionally, further research could be conducted to investigate the biochemical and physiological effects of tert-butyl N-[(2-methylphenyl)methyl]carbamate on various biological systems. Finally, research could be conducted to investigate the potential toxicity of tert-butyl N-[(2-methylphenyl)methyl]carbamate.

Synthesis Methods

Tert-butyl N-[(2-methylphenyl)methyl]carbamate can be synthesized from the reaction of tert-butyl alcohol with 2-methylphenylmethylcarbamate. The reaction is carried out in an inert atmosphere, such as nitrogen, and at a temperature of 70°C. The reaction proceeds in three steps: (1) the tert-butyl alcohol is converted to tert-butyl carbamate; (2) the 2-methylphenylmethylcarbamate is then added to the tert-butyl carbamate; and (3) the tert-butyl N-[(2-methylphenyl)methyl]carbamate is formed. The reaction is catalyzed by an acid, such as hydrochloric acid, and the yield of the product is typically around 95%.

Scientific Research Applications

Tert-butyl N-[(2-methylphenyl)methyl]carbamate is widely used in scientific research due to its unique properties. It is used as a catalyst in a variety of biochemical and physiological processes. It is also used as a reagent in organic synthesis. tert-butyl N-[(2-methylphenyl)methyl]carbamate has been studied for its potential applications in the medical and pharmaceutical fields. It has been used in the synthesis of various drugs and pharmaceuticals, such as antifungal agents and anti-inflammatory agents. tert-butyl N-[(2-methylphenyl)methyl]carbamate has also been used in the synthesis of polymers and synthetic fibers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2-methylphenyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 2-methylbenzyl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "2-methylbenzyl chloride", "base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Add the base to a solution of tert-butyl carbamate in an appropriate solvent (e.g. THF, DMF) to deprotonate the carbamate.", "Add 2-methylbenzyl chloride to the reaction mixture and stir at room temperature or at a slightly elevated temperature (e.g. 50-60°C) for several hours.", "Quench the reaction with an acid (e.g. hydrochloric acid) to protonate the carbamate and isolate the product by standard workup procedures (e.g. extraction, filtration, evaporation).", "Purify the product by recrystallization or chromatography if necessary." ] }

CAS RN

138350-83-1

Molecular Formula

C13H19NO2

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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